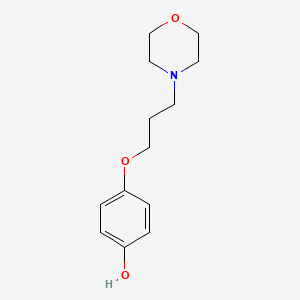

4-(3-Morpholinopropoxy)phenol

Description

4-(3-Morpholinopropoxy)phenol is a phenolic derivative featuring a morpholine ring connected via a three-carbon propoxy linker. This compound is primarily utilized as a key intermediate in the synthesis of biologically active molecules, particularly quinazoline-based tyrosine kinase inhibitors such as 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, which exhibits potent antitumor activity by targeting epidermal growth factor receptor (EGFR) . Its structure combines the electron-donating properties of the morpholine ring with the phenolic hydroxyl group, enabling versatile reactivity in alkylation and coupling reactions .

Properties

CAS No. |

93759-97-8 |

|---|---|

Molecular Formula |

C₁₃H₁₉NO₃ |

Molecular Weight |

237.29 |

Synonyms |

p-(3-Morpholinopropoxy)-phenol |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Morpholinopropoxy)phenol typically involves the reaction of morpholine with 3-(4-hydroxyphenoxy)propyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Morpholinopropoxy)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the morpholine ring or the phenoxy group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

4-(3-Morpholinopropoxy)phenol has several scientific research applications:

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its pharmacological properties, particularly in the development of antifungal agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Morpholinopropoxy)phenol involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits fungal enzymes such as D14 reductase and D7-D8 isomerase, disrupting fungal sterol synthesis pathways . This leads to the depletion of ergosterol and accumulation of ignosterol in fungal cell membranes, impairing their function.

Comparison with Similar Compounds

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (CAS: 675126-26-8)

- Structural Differences: This compound replaces the phenolic hydroxyl group in 4-(3-Morpholinopropoxy)phenol with a methoxy group and introduces a nitro (-NO₂) and cyano (-CN) substituent on the aromatic ring.

- Synthetic Utility: It serves as a precursor in the synthesis of EGFR inhibitors, similar to this compound. However, the nitro and cyano groups enhance its electrophilicity, facilitating nucleophilic aromatic substitution reactions during quinazoline scaffold assembly .

- Physicochemical Properties: The nitro group increases molecular polarity (logP reduced by ~0.5 compared to this compound), impacting solubility and bioavailability.

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structural Differences: Features an imidazole ring substituted with phenyl groups instead of the morpholinopropoxy chain.

- Functional Properties: Exhibits strong nonlinear optical (NLO) properties, including a third-order nonlinear susceptibility (χ³) of 2.2627 × 10⁻⁶ esu, as confirmed by Z-scan measurements. This contrasts with this compound, which lacks significant NLO activity due to its simpler π-system .

- Applications: Primarily used in photonics and optoelectronics, unlike the pharmacological focus of this compound.

Ethyl (E)-3-(4-((7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)amino)phenyl)acrylate

- Structural Differences: Incorporates a quinazoline core linked to the morpholinopropoxy-phenol moiety, with an additional acrylate ester group.

- Biological Activity: Demonstrates enhanced EGFR inhibition (IC₅₀ < 50 nM) compared to the parent intermediate this compound, highlighting the importance of the quinazoline scaffold in target binding .

- Synthetic Pathway: Synthesized via refluxing 4-chloroquinazoline with arylamines in isopropanol, a method analogous to the synthesis of this compound derivatives .

Data Tables

Table 1: Key Physicochemical and Functional Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| This compound | 253.30 | Not reported | Phenol, morpholine, propoxy | Pharmaceutical intermediate |

| 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | 361.35 | 92–96 | Nitro, cyano, methoxy | EGFR inhibitor precursor |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | 328.37 | 278 | Imidazole, phenol | Nonlinear optical materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.